![molecular formula C12H10B2O5 B13343525 Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
Dibenzo[b,d]furan-3,7-diyldiboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]furan-3,7-diyldiboronic acid is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two boronic acid groups attached to the 3 and 7 positions of the dibenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3,7-diyldiboronic acid typically involves the borylation of dibenzofuran derivatives. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,d]furan-3,7-diyldiboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid groups with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]furan-3,7-diyldiboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of dibenzo[b,d]furan-3,7-diyldiboronic acid primarily involves its ability to form stable carbon-boron bonds. The boronic acid groups can interact with various molecular targets, facilitating the formation of new chemical bonds. In catalytic processes, the boronic acid groups can coordinate with metal catalysts, enhancing their reactivity and enabling efficient catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A parent compound with a similar structure but lacking the boronic acid groups.
Dibenzo[b,d]furan-4,6-diyldiboronic acid: Another diboronic acid derivative with boronic acid groups at different positions on the dibenzofuran ring.
Benzofuran: A simpler analog with a single furan ring fused to a benzene ring.
Uniqueness
Dibenzo[b,d]furan-3,7-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and materials science, offering advantages over other similar compounds in terms of versatility and application potential .
Eigenschaften
Molekularformel |
C12H10B2O5 |
|---|---|
Molekulargewicht |
255.8 g/mol |
IUPAC-Name |
(7-boronodibenzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C12H10B2O5/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6,15-18H |
InChI-Schlüssel |
CUINPQYFVWAWFH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
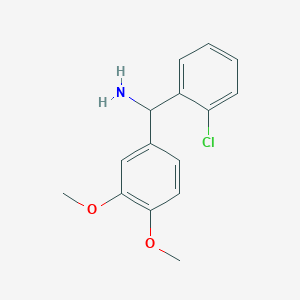
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
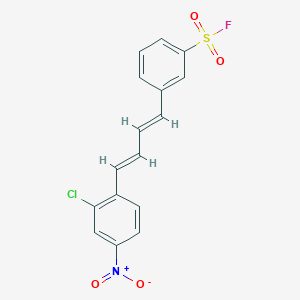
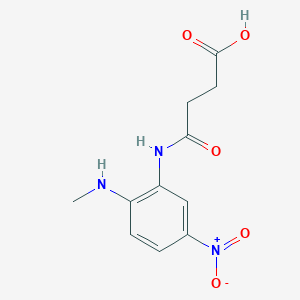
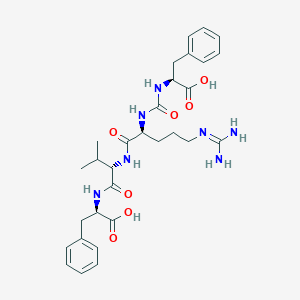
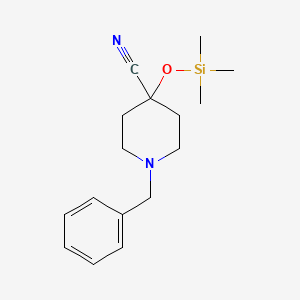
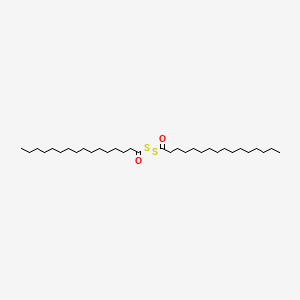
![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
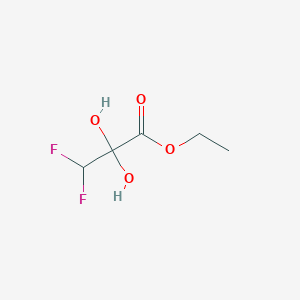
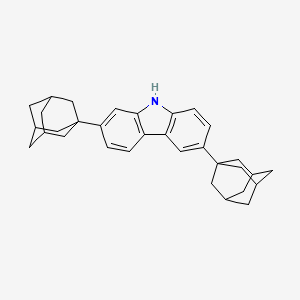

![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
